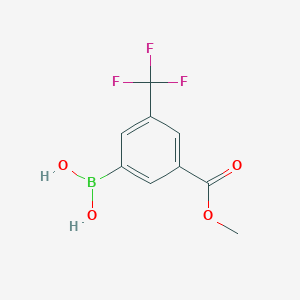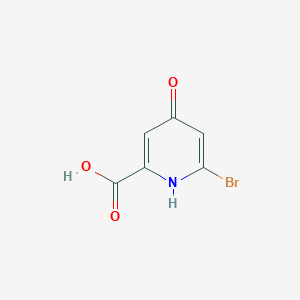
3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .
Synthesis Analysis
Boronic acids can be synthesized through several methods, including the reaction of organometallic compounds with borate esters .Molecular Structure Analysis
The boron atom in boronic acids is typically sp2 hybridized, meaning it forms a trigonal planar geometry. The oxygen atom is also sp2 hybridized, forming a double bond with the boron atom .Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature and are generally stable in air. They can act as Lewis acids, accepting a pair of electrons from a Lewis base .科学的研究の応用
Drug Development and Medicinal Chemistry
3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid: is utilized in the synthesis of pharmaceuticals due to its ability to undergo facile transmetalation reactions, which are pivotal in cross-coupling processes . Its trifluoromethyl group is particularly significant in medicinal chemistry, as it can greatly influence the biological activity of pharmaceutical compounds by altering their metabolic stability and lipophilicity .
Agriculture: Pesticide Synthesis
In agriculture, this compound serves as a precursor in the synthesis of various agrochemicals. The trifluoromethyl group is a common moiety in pesticides, providing resistance to degradation from environmental factors, thus prolonging the efficacy of the pesticide .
Material Science: Polymer Synthesis
The boronic acid moiety of 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is instrumental in polymer science. It can be used to create polymers with specific functionalities, such as flame retardancy or increased durability, by introducing the trifluoromethyl group into the polymer backbone .
Environmental Science: Sensor Development
This compound is researched for its potential use in environmental sensors. Boronic acids can act as receptors in the detection of various analytes, and the addition of the trifluoromethyl group can enhance selectivity and sensitivity .
Analytical Chemistry: Chromatography
In analytical chemistry, 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid can be used to modify chromatographic stationary phases. This modification can lead to improved separation of compounds, especially in the analysis of complex mixtures .
Biochemistry: Study of Enzyme Interactions
The compound is also significant in biochemistry for studying enzyme-substrate interactions. The boronic acid group can reversibly bind to enzymes, serving as an inhibitor or a probe to understand enzyme mechanisms, particularly those involving carbohydrate processing .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)10(15)16/h2-4,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFZHSUVDWCUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)






![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

